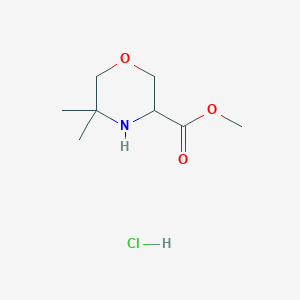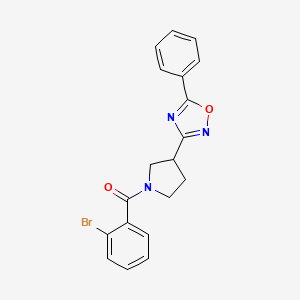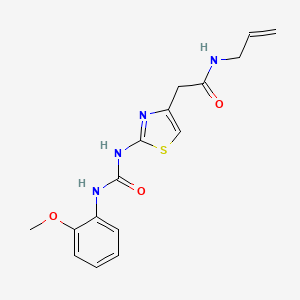![molecular formula C13H17N B2687387 Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine CAS No. 1379292-68-8](/img/structure/B2687387.png)
Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine is a complex organic compound . It is a subtype of vibsane diterpenoids, which are known for their distinctive tricyclo[8.2.1.0^{3,8}]tridecane skeleton .
Synthesis Analysis
The synthesis of this compound involves the construction of an eight-membered ring fused with a bicyclo[2.2.1]heptane moiety via the new C-3–C-10 and C-2–C-13 bonds . This process results in a highly rearranged tetranorvibsane-type diterpenoid .Molecular Structure Analysis
The molecular structure of Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine is characterized by a tricyclo[8.2.1.0^{3,8}]tridecane skeleton . This skeleton is constructed from an eight-membered ring fused with a bicyclo[2.2.1]heptane moiety .Aplicaciones Científicas De Investigación
Facile Synthesis and Lewis Acid Applications
Tricyclic neutral molecules like alumatranes, featuring a transannular N → Al bond, demonstrate the ability of tricyclic amine compounds to act as Lewis acids. Such compounds have been utilized to activate substrates in axial coordination sites, showcasing their potential in facilitating various chemical reactions (Su et al., 2006).
Nucleic Acid Interaction and Nuclease Activity
Tricyclic amine-based macrocycles have been shown to exhibit high affinity towards nucleic acids, leading to significant stabilization of double-stranded nucleic acids. This interaction suggests potential applications in the study and manipulation of genetic materials (Bencini et al., 2003).
Antiviral Activities
Derivatives of tricyclic compounds such as 4-homoisotwistane have been explored for their antiviral activities, revealing that certain tricyclic amines possess significant potency against viruses, underscoring their potential in developing new antiviral drugs (Aigami et al., 1976).
Antimicrobial Properties
Research on substituted tricyclic compounds has demonstrated antimicrobial activity against a variety of bacterial and fungal strains, indicating the usefulness of tricyclic amines in creating new antimicrobial agents (Mittal et al., 2011).
Anion Recognition and Colorimetric Probes
Tricyclic amine-based multicyclophanes have been developed for anion recognition, exhibiting the ability to change color in the presence of specific anions. This property highlights their potential application in developing sensors and diagnostic tools (Khadieva et al., 2019).
Propiedades
IUPAC Name |
tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-11-5-6-12(13)8-10-4-2-1-3-9(10)7-11/h1-4,11-13H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLLIDPFIZIHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC1C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379292-68-8 |
Source


|
| Record name | tricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)


![1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one](/img/structure/B2687320.png)
![3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2687321.png)


![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)